molecular formula C21H21N5OS B2878510 2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(o-tolyl)acetamide CAS No. 852143-61-4

2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(o-tolyl)acetamide

Cat. No.: B2878510
CAS No.: 852143-61-4
M. Wt: 391.49
InChI Key: QKGMLILCLSZTET-UHFFFAOYSA-N
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Description

2-((4-Ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(o-tolyl)acetamide is a synthetic hybrid compound designed for pharmaceutical and medicinal chemistry research. It features a molecular architecture combining an indole scaffold and a 1,2,4-triazole moiety, two heterocyclic systems renowned for their significant and diverse biological activities . The indole nucleus is a privileged structure in drug discovery, known for its versatility in interacting with biological macromolecules. Indole derivatives are central to the design of therapeutics for a wide array of diseases, including cancer, neurological disorders, and infections . The 1,2,4-triazole ring, particularly its 3-thio derivative, is another critical pharmacophore associated with a broad spectrum of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and antiviral effects . The strategic fusion of these two potent scaffolds into a single molecule, linked by a thioacetamide bridge, is intended to create a novel chemical entity with enhanced or dual mechanisms of action, suitable for probing new biological targets. Primary Research Applications: Oncology Research: This compound is of interest in anticancer drug development. Indole-triazole hybrids have demonstrated efficacy in targeting key oncogenic pathways, with some analogs showing potent cytotoxic properties against various human cancer cell lines . The compound serves as a key intermediate for generating novel targets that inhibit proteins such as the Epidermal Growth Factor Receptor (EGFR), a well-validated target in cancers like breast and colorectal carcinoma . Antimicrobial Screening: The structural framework of this molecule suggests potential for antimicrobial investigation. Triazole derivatives, especially those containing a sulfur atom, are frequently screened for activity against bacterial and fungal colonies, such as Bacillus subtilis and Escherichia coli . Researchers can utilize this compound as a core structure to develop new agents to overcome drug resistance. Medicinal Chemistry & Drug Design: This product is an ideal building block for lead optimization and structure-activity relationship (SAR) studies. Researchers can explore the impact of the ethyl group on the triazole nitrogen, the o-tolyl acetamide side chain, and the indole ring system on potency, selectivity, and physicochemical properties . Handling Note: This product is provided For Research Use Only (RUO). It is not intended for diagnostic or therapeutic applications in humans. Researchers should handle the compound with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

2-[[4-ethyl-5-(1H-indol-3-yl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5OS/c1-3-26-20(16-12-22-18-11-7-5-9-15(16)18)24-25-21(26)28-13-19(27)23-17-10-6-4-8-14(17)2/h4-12,22H,3,13H2,1-2H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKGMLILCLSZTET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NC2=CC=CC=C2C)C3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(o-tolyl)acetamide is a synthetic derivative that combines elements of indole and triazole chemistry. Its potential biological activities, particularly in anticancer applications, have garnered interest in recent research. This article reviews the biological activity of this compound, focusing on its cytotoxic effects, mechanisms of action, and relevant case studies.

Chemical Structure

The structure of the compound can be broken down as follows:

  • Indole moiety : Known for its role in various biological activities.
  • Triazole ring : Often associated with antifungal and anticancer properties.
  • Thioether linkage : May enhance bioactivity through improved solubility and reactivity.

Biological Activity Overview

Research has indicated that this compound exhibits significant biological activity, particularly in the context of cancer cell lines. The following sections summarize key findings from studies evaluating its efficacy.

Cytotoxic Activity

A notable study evaluated the compound's cytotoxic effects against various cancer cell lines using the MTT assay. The results are summarized in Table 1.

Cell Line IC50 (µM) Comparison to Control
MCF-7 (Breast Cancer)18.1 ± 2.4Moderate activity (compared to doxorubicin)
HCT-116 (Colon Cancer)46.9 ± 4.7Weak activity
HepG2 (Liver Cancer)25.0 ± 3.1Comparable to standard treatments

The compound demonstrated moderate cytotoxicity against MCF-7 cells, indicating potential as a therapeutic agent in breast cancer treatment .

The mechanisms underlying the biological activity of this compound involve multiple pathways:

  • Apoptosis Induction : Studies have shown that compounds with similar structures can induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .
  • Inhibition of Key Enzymes : Molecular docking studies revealed that this compound could inhibit enzymes critical for cancer cell proliferation, including EGFR and Src kinases .
  • Reactive Oxygen Species (ROS) Generation : The compound may also promote oxidative stress in cancer cells, leading to cell death .

Case Studies

Several studies have documented the biological activity of related compounds:

  • Zhang et al. (2023) : Investigated a series of triazole derivatives and found that those with indole substitutions exhibited enhanced anticancer properties compared to their unsubstituted counterparts .
  • Arafa et al. (2022) : Reported on the synthesis and evaluation of various oxadiazole derivatives for anticancer activity, noting that compounds with similar structural motifs showed promising results against multiple cancer cell lines .
  • Supporting Research : Additional studies have highlighted the antioxidant properties of indole-based compounds, which may contribute to their overall anticancer efficacy by protecting normal cells while targeting malignant ones .

Comparison with Similar Compounds

Structural and Functional Analysis

Key Observations

4-butylphenyl (OLC15) enhances hydrophobicity, which may improve membrane permeability but reduce solubility .

Heterocyclic Group Influence :

  • Indole vs. Pyridine : The indole group (target compound) offers hydrogen-bonding capability via its NH group, unlike pyridine’s lone nitrogen. This could enhance binding affinity to Orco receptors but reduce solubility due to increased aromaticity .
  • Pyridine positional isomers : 3-pyridinyl (VUAA1) vs. 2-pyridinyl (OLC15) alter electronic distribution, affecting agonist/antagonist activity .

Triazole Substitutions: Ethyl vs. Allyl: Allyl groups (e.g., in 6a) increase molecular flexibility and may lower melting points (e.g., 182–184°C for 6a vs.

Preparation Methods

Formation of the 1,2,4-Triazole Core

The 1,2,4-triazole ring is synthesized via cyclocondensation of thiosemicarbazide derivatives. A representative protocol involves:

  • Reagents : Hydrazine hydrate, carbon disulfide, and ethyl hydrazinecarboxylate.
  • Conditions : Reflux in ethanol for 8–12 hours under acidic catalysis (e.g., HCl).
  • Mechanism : Cyclization via nucleophilic attack and elimination of water.

Key Optimization :

  • Substituent introduction at the N-4 position (ethyl group) is achieved using ethyl iodide in the presence of potassium carbonate (K₂CO₃).
  • Yield: 70–85% after recrystallization from ethanol.

Functionalization with Indole at C-5

The indole moiety is introduced via Friedel-Crafts alkylation or palladium-catalyzed cross-coupling:

  • Reagents : 1H-Indole-3-carbaldehyde, boron trifluoride diethyl etherate (BF₃·Et₂O).
  • Conditions : Stirring at 0–5°C for 4 hours, followed by gradual warming to room temperature.
  • Workup : Neutralization with sodium bicarbonate (NaHCO₃) and extraction with dichloromethane.

Analytical Note :

  • ¹H-NMR confirms indole incorporation via characteristic aromatic protons at δ 7.2–7.8 ppm.

Thioether Linkage and Acetamide Coupling

The thioacetamide side chain is introduced through nucleophilic substitution:

  • Reagents : Chloroacetyl chloride, o-toluidine, and potassium thiocyanate (KSCN).
  • Conditions :
    • Step 1: Reaction of 4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazole-3-thiol with chloroacetyl chloride in dry acetone at 0°C.
    • Step 2: Amidation with o-toluidine in tetrahydrofuran (THF) using N,N’-dicyclohexylcarbodiimide (DCC) as a coupling agent.

Yield : 65–75% after column chromatography (silica gel, ethyl acetate/hexane).

Analytical Characterization

Spectroscopic Data

Table 1: Key Spectral Signatures

Technique Observations Reference
¹H-NMR δ 1.16 (t, 3H, N-CH₂-CH₃), δ 2.51 (s, 3H, Ar-CH₃), δ 7.22–7.86 (m, Ar-H)
¹³C-NMR δ 13.7 (N-CH₂-CH₃), δ 126.8–146.3 (aromatic carbons), δ 167.5 (C=O)
IR 2940–3075 cm⁻¹ (C-H stretch), 1720 cm⁻¹ (C=O), 522–831 cm⁻¹ (C-S)

Purity Assessment :

  • HPLC (C18 column, acetonitrile/water): Retention time = 12.3 min, purity >98%.

Challenges and Optimization Strategies

Regioselectivity in Triazole Formation

Competing N-1 vs. N-2 alkylation is mitigated by using bulky bases (e.g., K₂CO₃) and polar aprotic solvents (DMF).

Byproduct Formation During Thioether Synthesis

Excess chloroacetyl chloride leads to diacetylated byproducts. Controlled stoichiometry (1:1 molar ratio) and low temperatures suppress this issue.

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